REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(N(CC)CC)C.[CH3:21][O:22][C:23](=[O:45])[CH:24]([O:43][CH3:44])[CH:25]([C:27]1[CH:32]=[CH:31][C:30]([O:33]CC2C=CC=CC=2)=[C:29]([O:41][CH3:42])[CH:28]=1)O>C(Cl)Cl>[CH3:21][O:22][C:23](=[O:45])[CH:24]([O:43][CH3:44])[CH2:25][C:27]1[CH:32]=[CH:31][C:30]([OH:33])=[C:29]([O:41][CH3:42])[CH:28]=1
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
3-(4-benzyloxy-3-methoxy-phenyl)-3-hydroxy-2-methoxy-propionic acid methyl ester
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)OC)OC)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (30 mL)
|
Type
|
ADDITION
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Details
|
10% palladium on carbon (0.3 g) was added to the solution
|
Type
|
STIRRING
|
Details
|
The mixture was stirred under hydrogen pressure (4 atm) for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (silica gel, hexanes/ethyl acetate 7:3)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC1=CC(=C(C=C1)O)OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 598 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |